molecular formula C18H19FN4O2 B11105332 N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B11105332
M. Wt: 342.4 g/mol
InChI Key: RWHCOOQKYZZQMI-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a hydrazinecarbonyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-fluorobenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C18H19FN4O2/c1-23(2)16-8-6-13(7-9-16)11-21-22-17(24)12-20-18(25)14-4-3-5-15(19)10-14/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+

InChI Key

RWHCOOQKYZZQMI-SRZZPIQSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.